molecular formula C11H12F3N B13346057 trans-3-(3-Trifluoromethylphenyl)cyclobutanamine

trans-3-(3-Trifluoromethylphenyl)cyclobutanamine

Cat. No.: B13346057
M. Wt: 215.21 g/mol
InChI Key: SRHWDXIGQIWABB-UHFFFAOYSA-N
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Description

cis-3-(3-(Trifluoromethyl)phenyl)cyclobutanamine is an organic compound with the molecular formula C11H12F3N It is characterized by the presence of a cyclobutane ring substituted with a trifluoromethylphenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-(3-(Trifluoromethyl)phenyl)cyclobutanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)benzylamine with cyclobutanone in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), and requires careful temperature control to ensure the desired cis-configuration of the product.

Industrial Production Methods

Industrial production of cis-3-(3-(Trifluoromethyl)phenyl)cyclobutanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

cis-3-(3-(Trifluoromethyl)phenyl)cyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclobutanamines.

Scientific Research Applications

cis-3-(3-(Trifluoromethyl)phenyl)cyclobutanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-3-(3-(Trifluoromethyl)phenyl)cyclobutanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the cyclobutane ring provides structural rigidity. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • cis-3-(4-(Trifluoromethyl)phenyl)cyclobutanamine
  • trans-3-(3-(Trifluoromethyl)phenyl)cyclobutanamine
  • cis-3-(3-(Trifluoromethyl)phenyl)cyclobutanol

Uniqueness

cis-3-(3-(Trifluoromethyl)phenyl)cyclobutanamine is unique due to its specific cis-configuration, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

3-[3-(trifluoromethyl)phenyl]cyclobutan-1-amine

InChI

InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-2-7(4-9)8-5-10(15)6-8/h1-4,8,10H,5-6,15H2

InChI Key

SRHWDXIGQIWABB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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